molecular formula C7H15N B1526234 2-Ethyl-4-methylpyrrolidine CAS No. 89854-79-5

2-Ethyl-4-methylpyrrolidine

Cat. No. B1526234
CAS RN: 89854-79-5
M. Wt: 113.2 g/mol
InChI Key: NJSAPHBUGZJARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Pyrrolidine, the core structure of 2-Ethyl-4-methylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used for pyrrolidine derivatives include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecule contains a total of 23 bond(s). There are 8 non-H bond(s), 1 rotatable bond(s), 1 five-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 Pyrrolidine(s) .


Chemical Reactions Analysis

Pyrrolidine, the core structure of 2-Ethyl-4-methylpyrrolidine, is a versatile scaffold in drug discovery. It’s used to obtain compounds for the treatment of human diseases . The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased .


Physical And Chemical Properties Analysis

2-Ethyl-4-methylpyrrolidine is a liquid at room temperature .

Scientific Research Applications

Comprehensive Analysis of 2-Ethyl-4-methylpyrrolidine Applications

2-Ethyl-4-methylpyrrolidine is a derivative of the pyrrolidine ring, a five-membered nitrogen heterocycle widely utilized in medicinal chemistry. Its unique structure allows for diverse biological activity and utility in various scientific applications. Below is a detailed analysis of six distinct applications of 2-Ethyl-4-methylpyrrolidine in scientific research.

Drug Discovery and Development

2-Ethyl-4-methylpyrrolidine: serves as a versatile scaffold in drug discovery. Its saturated nature and non-planarity contribute to the stereochemistry of molecules, influencing their biological activity . The compound’s ability to efficiently explore pharmacophore space due to its sp3 hybridization makes it a valuable component in the development of new biologically active compounds.

Asymmetric Organocatalysis

This compound plays a crucial role in asymmetric organocatalysis, a method used to construct complex molecular architectures with high enantioselectivity . The pyrrolidine ring, particularly derivatives like 2-Ethyl-4-methylpyrrolidine, is often used to synthesize organocatalysts that facilitate various asymmetric synthetic transformations.

Synthesis of Biologically Active Compounds

Researchers utilize 2-Ethyl-4-methylpyrrolidine to create bioactive molecules with target selectivity. The compound’s structural features, including the possibility of introducing various substituents, allow for the creation of molecules with potential therapeutic applications .

Enhancement of Physicochemical Properties

The introduction of 2-Ethyl-4-methylpyrrolidine into drug candidates can modify physicochemical parameters, improving the ADME/Tox profiles of these molecules . This modification is crucial for the development of drugs with better absorption, distribution, metabolism, excretion, and toxicity profiles.

Structural Diversity in Medicinal Chemistry

Due to its saturated nature, 2-Ethyl-4-methylpyrrolidine contributes to the structural diversity of medicinal compounds. It allows chemists to move beyond flat heteroaromatic ring scaffolds and explore three-dimensional structures, which can lead to the discovery of novel drugs .

Stereogenicity and Enantioselective Binding

The stereogenicity of carbons in the pyrrolidine ring, such as in 2-Ethyl-4-methylpyrrolidine, is significant for the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can result in varied binding modes to enantioselective proteins, affecting the efficacy of the drug .

Safety and Hazards

The compound is classified as dangerous with hazard statements H226, H314, H335 . These indicate that it is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-ethyl-4-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-3-7-4-6(2)5-8-7/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSAPHBUGZJARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-4-methylpyrrolidine
Reactant of Route 2
2-Ethyl-4-methylpyrrolidine
Reactant of Route 3
2-Ethyl-4-methylpyrrolidine
Reactant of Route 4
2-Ethyl-4-methylpyrrolidine
Reactant of Route 5
2-Ethyl-4-methylpyrrolidine
Reactant of Route 6
2-Ethyl-4-methylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.